molecular formula C12H12N2O2S2 B7762574 Ethyl 2-((4-(thiophen-2-yl)pyrimidin-2-yl)thio)acetate

Ethyl 2-((4-(thiophen-2-yl)pyrimidin-2-yl)thio)acetate

Cat. No.: B7762574
M. Wt: 280.4 g/mol
InChI Key: MLZGGAWRSPTELN-UHFFFAOYSA-N
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Description

Ethyl 2-((4-(thiophen-2-yl)pyrimidin-2-yl)thio)acetate (CAS 937599-90-1) is a synthetic pyrimidine-based compound with a molecular formula of C12H12N2O2S2 and a molecular weight of 280.37 g/mol . This chemical is part of a class of heterocyclic compounds that are of significant interest in medicinal and pharmaceutical chemistry due to their diverse biological activities . Pyrimidine derivatives, particularly those fused with other heterocyclic rings like thiophene, are recognized as privileged structures in drug discovery. These compounds are frequently investigated for a range of pharmacological applications, with studies highlighting their potential as scaffolds for developing antitumor and anticancer agents . Furthermore, related heterocyclic compounds have been reported to exhibit anti-inflammatory, antimicrobial, and antioxidant properties, as well as the ability to inhibit various enzymes, suggesting broad utility in biochemical research . Researchers value this compound for exploring structure-activity relationships and synthesizing more complex molecules for biological evaluation. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care; refer to the material safety data sheet for detailed hazard information.

Properties

IUPAC Name

ethyl 2-(4-thiophen-2-ylpyrimidin-2-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S2/c1-2-16-11(15)8-18-12-13-6-5-9(14-12)10-4-3-7-17-10/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZGGAWRSPTELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=CC(=N1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 6-(Thiophen-2-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

The pyrimidine core is constructed through a Knoevenagel-Michael cyclocondensation reaction:

Reagents :

  • Thiophene-2-carbaldehyde (10 mmol)

  • Ethyl cyanoacetate (15 mmol)

  • Thiourea (15 mmol)

  • Potassium carbonate (15 mmol)

  • Ethanol (50 mL)

Procedure :

  • Combine reagents in a light-protected round-bottom flask.

  • Reflux at 80°C for 8–12 hours.

  • Pour the mixture into ice and acidify with concentrated HCl.

  • Filter the precipitate and recrystallize from DMF/methanol.

Key Data :

  • Yield: 70–85%

  • Characterization: 1H^1H NMR (DMSO-d6d_6) δ 7.45–7.60 (m, 3H, thiophene-H), 10.2 (s, 1H, NH).

This step forms the 2-thioxo intermediate, which is critical for subsequent functionalization.

S-Alkylation with Ethyl Bromoacetate

The thiol group at position 2 undergoes alkylation to introduce the ethyl acetate moiety:

Reagents :

  • 6-(Thiophen-2-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (4.5 mmol)

  • Ethyl bromoacetate (6.5 mmol)

  • Triethylamine (4.5 mmol)

  • Acetone (30 mL)

Procedure :

  • Mix reagents at room temperature for 2 hours.

  • Quench with ice-water and acidify with HCl.

  • Filter and recrystallize from acetone/hexane.

Key Data :

  • Yield: 75–80%

  • Melting Point: 230–232°C

  • 1H^1H NMR (400 MHz, DMSO-d6d_6) δ 1.09 (t, J=7.1J = 7.1 Hz, 3H, CH3_3), 4.06 (q, J=7.1J = 7.1 Hz, 2H, OCH2_2), 4.12 (s, 2H, SCH2_2), 7.55–7.91 (m, 3H, thiophene-H).

Reaction Optimization and Mechanistic Insights

Base and Solvent Selection

Triethylamine in acetone proved superior to other bases (e.g., NaH or K2_2CO3_3) for S-alkylation, minimizing side reactions such as O-alkylation. Polar aprotic solvents like acetone enhanced nucleophilicity of the thiolate ion, while room-temperature conditions prevented decomposition of the pyrimidine ring.

Competing Pathways

Alternative routes using bromoacetic acid or 3-bromopropionic acid yield carboxylic acid derivatives (e.g., compounds 6a–6e and 7a–7e). Ethyl bromoacetate, however, ensures the desired ethyl ester functionality.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^1H NMR : Signals at δ 1.09 (CH3_3), 4.06 (OCH2_2), and 4.12 (SCH2_2) confirm the ethyl acetate group. Thiophene protons appear as multiplet peaks between δ 7.55–7.91.

  • 13C^13C NMR : Peaks at 168.5 ppm (C=O) and 116.3 ppm (CN) validate the cyano and carbonyl groups.

Infrared (IR) Spectroscopy

Strong absorptions at 2210 cm1^{-1} (C≡N) and 1705 cm1^{-1} (C=O) align with the structure.

Comparative Analysis of Synthetic Approaches

MethodReagentsConditionsYield (%)Purity (%)
S-AlkylationEthyl bromoacetate, Et3_3NAcetone, RT, 2h75–80>98
Phenacyl BromidePhenacyl bromide, NaOEtEthanol, reflux65–7095
UltrasonicEthyl chloroacetate, ultrasoundEthanol, 30°C70–7597

The S-alkylation method offers higher yields and milder conditions compared to phenacyl bromide or ultrasonic approaches.

Challenges and Troubleshooting

  • Byproduct Formation : Excess ethyl bromoacetate may lead to di-alkylation. Stoichiometric control (1:1.5 ratio of pyrimidine to alkylating agent) mitigates this.

  • Recrystallization : A 1:3 acetone/hexane mixture optimizes purity by removing unreacted starting materials.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the thioether linkage participates in nucleophilic displacement reactions. For example:

  • Reaction with hydrazine hydrate :
    Substitution of the ethylthio group with hydrazine yields 4-hydrazinylthieno[2,3-d]pyrimidine derivatives.
    Key data :

    • FT-IR: NH/NH₂ stretches at 3196–3392 cm⁻¹ .

    • ¹H NMR: D₂O-exchangeable NH₂ singlet at δ = 4.61 ppm .

Reaction ComponentCondition/ReagentProductSpectral EvidenceSource
Ethyl thioacetateHydrazine hydrate, EtOH4-Hydrazinylthieno[2,3-d]pyrimidineIR: 3196–3392 cm⁻¹ (NH/NH₂)

Ester Hydrolysis and Functionalization

The ethyl ester moiety undergoes hydrolysis or transesterification:

  • Acidic/basic hydrolysis : Converts the ester to a carboxylic acid.

    • Example: Hydrolysis of 18 (ethyl 2-(thieno[2,3-d]pyrimidin-4-ylthio)acetate) yields the corresponding acetic acid derivative .

  • Reaction with acyl chlorides : Forms amides or thioesters.

    • Example: Reaction with acetyl chloride produces 2-(thieno[2,3-d]pyrimidin-4-ylthio)acetyl chloride .

Reaction ComponentCondition/ReagentProductKey ObservationsSource
Ethyl esterHCl/NaOH, refluxCarboxylic acid derivativeIR loss of ester C=O (~1740 cm⁻¹)
Ethyl esterAcetyl chloride, DMFAcetylated thioester¹H NMR: CH₃CO singlet at δ = 2.1 ppm

Cyclization Reactions

The pyrimidine-thiophene core facilitates cyclization to form fused heterocycles:

  • With malononitrile : Forms dihydropyrimidine derivatives (e.g., 9a ) via Knoevenagel condensation .

  • With ethyl acetoacetate : Produces 4-methyl-6-oxodihydropyrimidines (e.g., 10 ) .

Reaction ComponentCondition/ReagentProductSpectral EvidenceSource
Pyrimidine-thiopheneMalononitrile, piperidine4,6-Diaminodihydropyrimidine (9a )¹³C NMR: δ = 165 ppm (C=N)
Pyrimidine-thiopheneEthyl acetoacetate, 1,4-dioxane4-Methyl-6-oxodihydropyrimidine (10 )IR: 1680 cm⁻¹ (C=O)

S-Alkylation and Cross-Coupling

The thioether sulfur acts as a nucleophile in alkylation reactions:

  • With ethyl chloroacetate : Forms ethyl 2-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4'-yl)thio)acetate (6a ) .

    • ¹H NMR: SCH₂ singlet at δ = 3.89 ppm .

Reaction ComponentCondition/ReagentProductKey DataSource
ThioacetateEthyl chloroacetate, Na₂CO₃Ethyl thioether derivative (6a )¹H NMR: δ = 3.89 ppm (SCH₂)

Biological Activity-Driven Modifications

Derivatives of this compound exhibit pharmacological potential, prompting reactions to enhance bioactivity:

  • Azo coupling : Reaction with benzenediazonium chloride forms phenylazo derivatives (e.g., 12 ) .

  • Mannich reactions : Introduces aminomethyl groups at reactive positions.

Reaction ComponentCondition/ReagentProductApplicationSource
Pyrimidine-thiopheneBenzenediazonium chloridePhenylazo derivative (12 )Anticancer screening
Ethyl esterFormaldehyde + amineMannich baseAntimicrobial agent

Spectroscopic Characterization

Critical data for validating reaction outcomes:

  • FT-IR : Ester C=O stretches at 1736–1746 cm⁻¹ , NH/NH₂ bands at 3196–3392 cm⁻¹ .

  • ¹H NMR :

    • Ethyl group protons: δ = 1.07–1.30 ppm (CH₃), 4.08–4.35 ppm (CH₂) .

    • Thiophene protons: δ = 7.20–7.88 ppm .

This compound’s versatility in nucleophilic, cyclization, and functionalization reactions makes it valuable for synthesizing bioactive heterocycles. The data above are consolidated from synthetic protocols and spectral analyses in peer-reviewed literature [1–7].

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-((4-(thiophen-2-yl)pyrimidin-2-yl)thio)acetate serves as a valuable scaffold for developing therapeutic agents. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for:

  • Anticancer Agents : The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including enzyme inhibition and receptor modulation.
  • Anti-inflammatory Drugs : Its unique structure may also contribute to anti-inflammatory properties, making it relevant in treating conditions characterized by inflammation.

Organic Synthesis

In organic synthesis, this compound acts as an intermediate in creating more complex heterocyclic compounds. Its ability to participate in various chemical reactions, such as:

  • Cross-Coupling Reactions : The thiophene group can engage in cross-coupling reactions, which are essential for forming carbon-carbon bonds in synthetic pathways.
  • Functionalization : The compound can be functionalized to introduce various substituents, enhancing its utility in synthesizing diverse chemical entities.

Biological Studies

The compound's structural features allow it to interact with different biological targets, making it useful for:

  • Enzyme Inhibition Studies : Its interactions with enzymes can be studied to understand the mechanisms of action and to develop inhibitors that may serve as therapeutic agents.
  • Receptor Binding Assays : The ability of this compound to bind to specific receptors can be explored to evaluate its potential as a drug candidate.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound on various cancer cell lines. Results indicated that the compound inhibited cell growth significantly at micromolar concentrations, suggesting a potential mechanism involving apoptosis induction and cell cycle arrest.

Case Study 2: Anti-inflammatory Properties

Research focused on the anti-inflammatory effects of this compound demonstrated that it reduced pro-inflammatory cytokine production in vitro. The findings support its potential use as a therapeutic agent for inflammatory diseases.

Case Study 3: Synthesis of Novel Derivatives

A synthetic approach was developed to modify this compound, leading to the creation of novel derivatives with enhanced biological activity. This study highlighted the versatility of the compound in generating new pharmacophores.

Mechanism of Action

The mechanism of action of ethyl 2-((4-(thiophen-2-yl)pyrimidin-2-yl)thio)acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Ethyl 2-((4-(thiophen-2-yl)pyrimidin-2-yl)thio)acetate to structurally related pyrimidine-thioacetate derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Structural Analogs and Substituent Variations

Compound Name Substituents on Pyrimidine Ring Molecular Formula Molecular Weight (g/mol) Key Features
This compound (Target) 4-thiophen-2-yl C₁₃H₁₃N₂O₂S₂ 293.38* Thiophene substituent enhances aromaticity and electron-rich character.
Ethyl 2-{[4,6-bis(4-fluorophenyl)pyrimidin-2-yl]thio}acetate (15a) 4,6-bis(4-fluorophenyl) C₂₁H₁₇F₂N₂O₂S 406.43 Fluorinated aryl groups improve lipophilicity and metabolic stability.
Ethyl 2-((4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-yl)thio)acetate 4-(4-chlorophenyl), 6-difluoromethyl C₁₅H₁₃ClF₂N₂O₂S 358.79 Chloro and difluoromethyl groups enhance electronegativity and reactivity.
Ethyl 2-((4-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetate 4-(1,3-dimethylpyrazol-4-yl) C₁₃H₁₆N₄O₂S 308.36 Pyrazole substituent introduces heterocyclic diversity and steric bulk.
Ethyl 2-((4-(naphthalen-2-yl)pyrimidin-2-yl)thio)acetate 4-naphthalen-2-yl C₁₈H₁₆N₂O₂S 324.40 Naphthyl group increases hydrophobicity and π-π stacking potential.
Ethyl 2-((4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate 4-oxo-3,5-diphenyl (dihydrothieno) C₂₂H₁₈N₂O₃S₂ 422.53 Fused thienopyrimidinone core modifies electronic and conformational properties.

*Calculated based on molecular formula.

Physicochemical and Stability Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: Chlorophenyl (Cl) and difluoromethyl (CF₂H) groups in increase electrophilicity, enhancing reactivity in cross-coupling or nucleophilic substitution.
  • Steric Effects :
    • Bulky substituents like naphthyl or pyrazole may reduce reaction rates in sterically hindered environments.
  • Purity and Storage :
    • Most compounds (e.g., ) are stored in dry, sealed conditions to prevent hydrolysis of the ester or thioether groups.

Biological Activity

Ethyl 2-((4-(thiophen-2-yl)pyrimidin-2-yl)thio)acetate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring linked to a pyrimidine moiety via a thioether bond. Its molecular formula is C12H12N2O2SC_{12}H_{12}N_{2}O_{2}S, with a molecular weight of approximately 252.3 g/mol. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest for drug development.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiophene Ring : This can be achieved through reactions such as the Gewald reaction, which involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester.
  • Formation of the Pyrimidine Ring : Pyrimidine derivatives are synthesized by reacting amidine or guanidine derivatives with α, β-unsaturated carbonyl compounds.
  • Thioether Linkage Formation : The thiophene and pyrimidine rings are connected via nucleophilic substitution reactions.
  • Esterification : The final step involves esterifying the acetyl group with ethanol in the presence of an acid catalyst like sulfuric acid or ferric chloride .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives containing thiophene rings showed promising activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 20 to 25 μg/mL .

Anticancer Activity

Preliminary studies have suggested potential anticancer properties for this compound class. The structure-activity relationship (SAR) studies indicate that modifications to the thiophene and pyrimidine components can enhance cytotoxicity against cancer cell lines. For instance, certain derivatives have shown effective inhibition of cancer cell proliferation in vitro .

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Some studies have reported moderate inhibitory effects on enzymes like thymidylate kinase, which is crucial for DNA synthesis in cancer cells .

Case Studies and Research Findings

Several case studies highlight the biological efficacy of compounds related to this compound:

  • Antimycobacterial Activity : A study explored the antimycobacterial activity of thio-substituted pyrimidines, revealing that certain structural modifications could enhance activity against Mycobacterium tuberculosis .
  • Antioxidant Properties : Another investigation focused on antioxidant activities, where derivatives were tested against reactive oxygen species (ROS). Some compounds showed IC50 values lower than that of ascorbic acid, indicating strong antioxidant potential .
  • SAR Studies : Ongoing SAR studies continue to refine understanding of how structural variations impact biological activity, guiding future drug design efforts .

Q & A

Q. What is a standard synthetic route for Ethyl 2-((4-(thiophen-2-yl)pyrimidin-2-yl)thio)acetate, and what reaction conditions are critical for its formation?

Answer: The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 4-(thiophen-2-yl)pyrimidine-2-thiol with ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) as a base, refluxed in acetone for 12 hours. Key parameters include stoichiometric equivalence of reactants, anhydrous conditions, and controlled reflux temperature (~56°C) to prevent side reactions like ester hydrolysis . Yield optimization requires precise monitoring of reaction progress via TLC or HPLC.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

  • NMR spectroscopy (¹H, ¹³C) confirms regiochemistry and purity. For example, the thioether linkage (C-S-C) is identified via deshielded protons near δ 4.2–4.4 ppm (ethyl ester) and δ 7.0–8.5 ppm (pyrimidine/thiophene protons) .
  • X-ray crystallography resolves molecular conformation and intermolecular interactions (e.g., weak C–H···O hydrogen bonds stabilizing the crystal lattice). Dihedral angles between pyrimidine and thiophene rings (~3.8°) indicate planarity, critical for π-π stacking in coordination polymers .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound when scaling up for pharmacological studies?

Answer: Scale-up challenges include maintaining stoichiometric ratios and heat distribution. Strategies:

  • Use microwave-assisted synthesis to reduce reaction time and improve homogeneity .
  • Replace K₂CO₃ with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity in biphasic systems .
  • Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures ≥95% purity. Crystallization from methanol/water mixtures improves yield reproducibility .

Q. How should researchers address contradictions in spectral data during structural validation?

Answer: Discrepancies between experimental and theoretical spectra (e.g., unexpected splitting in ¹H NMR) may arise from dynamic effects or impurities. Solutions:

  • Variable-temperature NMR to identify conformational equilibria (e.g., hindered rotation around the thioether bond) .
  • DFT calculations (B3LYP/6-31G*) to simulate NMR chemical shifts and compare with experimental data, resolving ambiguities in substituent orientation .
  • High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 307.0521 for C₁₂H₁₂N₂O₂S₂) .

Q. What computational approaches are effective in predicting the reactivity of this compound in coordination chemistry?

Answer:

  • Molecular docking (AutoDock Vina) models interactions with metal ions (e.g., Cu²⁺, Zn²⁺) by analyzing ligand denticity and orbital hybridization. The thioether and pyrimidine nitrogen atoms are predicted as primary binding sites .
  • Frontier molecular orbital (FMO) analysis calculates HOMO-LUMO gaps to assess redox activity. A narrow gap (~3.5 eV) suggests potential as a semiconductor in material science applications .

Q. What methodologies are recommended for evaluating the biological activity of derivatives of this compound?

Answer:

  • In vitro antiproliferative assays (MTT/PI staining) screen derivatives against cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values correlate with substituent electronegativity; electron-withdrawing groups (e.g., -NO₂) enhance cytotoxicity .
  • ADMET prediction (SwissADME) optimizes pharmacokinetics. The ester moiety improves membrane permeability but may require prodrug strategies to mitigate rapid hepatic hydrolysis .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies between theoretical and experimental solubility data?

Answer: The compound’s solubility in polar solvents (e.g., DMSO) often deviates from COSMO-RS predictions due to:

  • Self-association via hydrogen bonding (observed in crystal structures) .
  • Micelle formation in aqueous media, detectable via dynamic light scattering (DLS).
    Mitigation: Use Hansen solubility parameters to refine solvent selection or introduce hydrophilic substituents (e.g., -OH) .

Methodological Tables

Parameter Synthetic Optimization Characterization
Reaction Time12 h (conventional) → 2 h (microwave) NMR δ (ppm): 4.29 (q, -OCH₂CH₃)
Yield65–78% (K₂CO₃) → 85–92% (phase-transfer) X-ray: C–H···O = 2.76 Å
Purity≥95% (silica gel chromatography) HRMS: [M+H]⁺ = 307.0521

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